N-[2-(Adamantan-1-yloxy)ethyl]-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-YL)sulfanyl]acetamide
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Overview
Description
N-[2-(Adamantan-1-yloxy)ethyl]-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide is a complex organic compound that combines the structural features of adamantane, tetrazole, and acetamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Adamantan-1-yloxy)ethyl]-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Adamantane Derivative: Adamantane is reacted with an appropriate halogenating agent to introduce a halogen atom, forming a halogenated adamantane derivative.
Ether Formation: The halogenated adamantane derivative is then reacted with an ethylene glycol derivative to form the adamantan-1-yloxyethyl group.
Tetrazole Introduction: The phenyl-tetrazole moiety is synthesized separately, often starting from phenylhydrazine and sodium azide under acidic conditions.
Thioether Formation: The phenyl-tetrazole is then reacted with a thiol compound to introduce the sulfanyl group.
Amide Formation: Finally, the adamantan-1-yloxyethyl group is coupled with the phenyl-tetrazole-sulfanyl derivative using an appropriate coupling agent to form the final acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Adamantan-1-yloxy)ethyl]-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the tetrazole ring can be reduced to an amine.
Substitution: The adamantane moiety can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated adamantane derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(Adamantan-1-yloxy)ethyl]-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The adamantane moiety may facilitate membrane penetration, while the tetrazole ring can interact with biological receptors or enzymes. The sulfanyl group may undergo redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: Used as a chemical intermediate in various syntheses.
Disilane-bridged architectures: Unique organosilicon compounds with applications in optoelectronics.
Gabapentin related compound B: Used as a pharmaceutical standard.
Uniqueness
N-[2-(Adamantan-1-yloxy)ethyl]-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide is unique due to its combination of adamantane, tetrazole, and acetamide functionalities, which confer distinct chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C21H27N5O2S |
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Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-[2-(1-adamantyloxy)ethyl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
InChI |
InChI=1S/C21H27N5O2S/c27-19(14-29-20-23-24-25-26(20)18-4-2-1-3-5-18)22-6-7-28-21-11-15-8-16(12-21)10-17(9-15)13-21/h1-5,15-17H,6-14H2,(H,22,27) |
InChI Key |
KJMQLIQPLQBCNG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)OCCNC(=O)CSC4=NN=NN4C5=CC=CC=C5 |
Origin of Product |
United States |
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